1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
CAS No.: 1354706-24-3
Cat. No.: VC2573479
Molecular Formula: C14H11N3O2
Molecular Weight: 253.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354706-24-3 |
|---|---|
| Molecular Formula | C14H11N3O2 |
| Molecular Weight | 253.26 g/mol |
| IUPAC Name | 1-methyl-4-phenylpyrazolo[3,4-b]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H11N3O2/c1-17-13-11(12(16-17)14(18)19)10(7-8-15-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,18,19) |
| Standard InChI Key | KPSHQRCAIZJHRL-UHFFFAOYSA-N |
| SMILES | CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC=CC=C3 |
| Canonical SMILES | CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC=CC=C3 |
Introduction
Chemical Properties and Structure
Basic Information and Identification
1-Methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is characterized by its unique molecular structure that incorporates both pyrazole and pyridine rings. The compound features a methyl group at the 1-position, a phenyl group at the 4-position, and a carboxylic acid functional group at the 3-position . This heterocyclic system creates a distinctive chemical scaffold with potential for various interactions in biological systems.
The key chemical identifiers and properties of the compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1354706-24-3 |
| Molecular Formula | C₁₄H₁₁N₃O₂ |
| Molecular Weight | 253.26 g/mol |
| IUPAC Name | 1-methyl-4-phenylpyrazolo[3,4-b]pyridine-3-carboxylic acid |
| InChI | InChI=1S/C14H11N3O2/c1-17-13-11(12(16-17)14(18)19)10(7-8-15-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,18,19) |
| InChI Key | KPSHQRCAIZJHRL-UHFFFAOYSA-N |
| SMILES | CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC=CC=C3 |
Structural Features
The compound possesses a fused heterocyclic structure with several key structural elements that contribute to its chemical behavior and potential biological activity. The presence of the carboxylic acid functional group at the 3-position enhances its acidity and potential for forming hydrogen bonds, making it a promising candidate for various chemical reactions and applications .
The pyrazolo[3,4-b]pyridine core provides rigidity to the molecule while allowing for specific electronic distributions. The phenyl substituent at position 4 introduces hydrophobicity and potential for π-π stacking interactions with aromatic amino acid residues in protein binding sites, which is significant for drug-target interactions.
Synthesis Methods
General Approaches
The synthesis of pyrazolo[3,4-b]pyridines, including 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, typically involves condensation reactions between aminopyrazoles and appropriate carbonyl compounds. A common synthetic route employs trifluoroacetic acid-catalyzed condensation of 5-aminopyrazoles with α-oxoketene dithioacetals to form the desired heterocyclic system. This methodology has proven effective for creating various substituted derivatives within this chemical class.
Alternative approaches may involve multi-step synthesis routes, adapting established methods for related compounds in the pyrazolo[3,4-b]pyridine family. For example, synthesis of related compounds in this family may begin with appropriate 3-methyl-1H-pyrazolo[3,4-b]pyridine precursors that undergo oxidation to form corresponding carboxylic acids .
Structural Modifications
Structural Analysis
Tautomeric Forms
Pyrazolo[3,4-b]pyridines can exist in two possible tautomeric forms: the 1H- and 2H-isomers . In the case of 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, the presence of the methyl group at the N1 position stabilizes the 1H-tautomer, preventing tautomerization to the 2H-form. This fixed tautomeric state can significantly influence the compound's biological activity and chemical reactivity.
Conformational Analysis
| Biological Activity | Description |
|---|---|
| Anticancer | Potential inhibition of cancer cell proliferation |
| Antiviral | Activity against various viral pathogens |
| Anti-inflammatory | Reduction of inflammatory responses |
| Antitumor | Inhibition of tumor growth |
| Antimycobacterial | Activity against Mycobacterium tuberculosis |
| Enzyme Inhibition | Potential as selective FGFR inhibitors and cyclin-dependent kinase (Cdk) inhibitors |
The presence of the carboxylic acid group in 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid may enhance its solubility and bioavailability, potentially making it a promising candidate for drug development applications.
Structure-Activity Relationships
In related pyrazolo[3,4-b]pyridine compounds, structure-activity relationship studies have revealed that modifications at specific positions can significantly influence biological activity. For instance, in compounds developed as potential cyclin-dependent kinase (Cdk) inhibitors, the pyrazole NH group plays a critical role, as its methylation can lead to reduced Cdk1 inhibitory activity .
The specific arrangement of substituents in 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid—particularly the combination of the N-methyl group, the phenyl substituent at position 4, and the carboxylic acid at position 3—creates a unique chemical entity with potentially distinctive biological properties that warrant further investigation .
| Quantity | Price Range (as of April 2025) | Purity |
|---|---|---|
| 50 mg | 719.00 € | ≥ 95% |
| 500 mg | 1,955.00 € | ≥ 95% |
The compound is typically supplied in amber glass bottles to protect it from light degradation . Researchers should note that prices may vary depending on supplier, location, and quantity ordered.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume